molecular formula C16H14N4O4 B2905987 5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2415630-98-5

5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2905987
CAS No.: 2415630-98-5
M. Wt: 326.312
InChI Key: MMAIYATWDQLJKW-UHFFFAOYSA-N
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Description

“5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole” is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole” would likely involve multi-step organic synthesis. Key steps might include:

  • Formation of the 1,3-benzodioxole ring.
  • Construction of the pyrazolo[3,2-c][1,4]oxazine ring system.
  • Coupling of the oxadiazole moiety.

Each step would require specific reagents and conditions, such as:

    Cyclization reactions: to form the heterocyclic rings.

    Coupling reactions: to link different parts of the molecule.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield and purity. This might involve:

    Catalysts: to increase reaction efficiency.

    Purification techniques: like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield ketones or carboxylic acids.

    Reduction: might produce alcohols or amines.

    Substitution: could result in various functionalized derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

    Enzyme inhibitors: Targeting specific enzymes in biochemical pathways.

    Receptor modulators: Interacting with cellular receptors to modulate biological responses.

Medicine

Possible medicinal applications could involve:

    Anticancer agents: Inhibiting the growth of cancer cells.

    Antimicrobial agents: Fighting bacterial or fungal infections.

Industry

In industrial settings, the compound might be used in:

    Material science: Developing new materials with specific properties.

    Pharmaceuticals: As an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.

    Receptor modulation: It could interact with a receptor, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Known for their biological activities.

    Pyrazolo[3,2-c][1,4]oxazine derivatives: Studied for their potential medicinal properties.

    Oxadiazole derivatives: Often explored for their antimicrobial and anticancer activities.

Uniqueness

The unique combination of these three moieties in “5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole” might confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-9-17-16(24-19-9)12-5-11-7-21-15(6-20(11)18-12)10-2-3-13-14(4-10)23-8-22-13/h2-5,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAIYATWDQLJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NN3CC(OCC3=C2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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